molecular formula C16H18F2N2OS2 B2834896 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione CAS No. 866153-89-1

3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione

Cat. No.: B2834896
CAS No.: 866153-89-1
M. Wt: 356.45
InChI Key: SCXNZAJOVQPDFV-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione is a complex organic compound that features a thiazole ring substituted with a difluorophenyl group and a dimethylmorpholino group

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The difluorophenyl group and the thiazole ring are key structural features that enable the compound to bind to particular enzymes or receptors, modulating their activity. The dimethylmorpholino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the difluorophenyl group and the dimethylmorpholino group in 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2OS2/c1-10-6-19(7-11(2)21-10)8-12-9-23-16(22)20(12)15-13(17)4-3-5-14(15)18/h3-5,9-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXNZAJOVQPDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CSC(=S)N2C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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